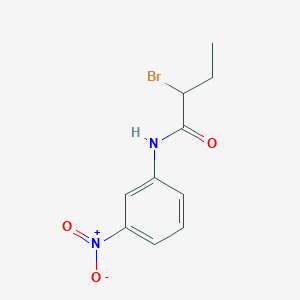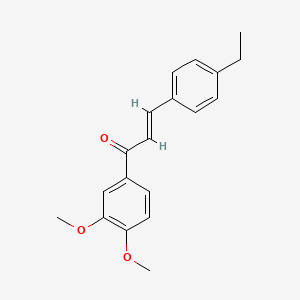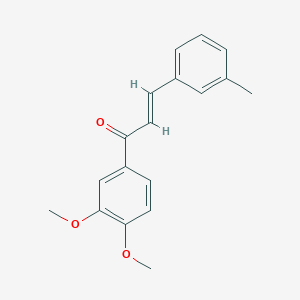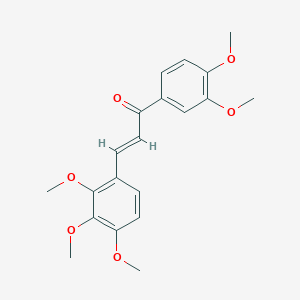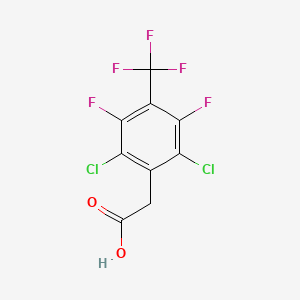
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenyl ring. The final step involves the conversion of the phenyl ring to the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation reactions, often using specialized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Biology: In biological research, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid can be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of drugs. Its fluorinated groups can improve the pharmacokinetic properties of drug molecules, such as increased bioavailability and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its ability to withstand harsh environmental conditions makes it suitable for use in formulations that require long-lasting effectiveness.
作用机制
The mechanism by which 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorinated groups enhance binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: Binding studies can reveal the receptors or binding sites that the compound targets.
相似化合物的比较
2,6-Dichloro-3,5-difluorobenzene: Lacks the trifluoromethyl group.
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetic acid moiety.
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an acetic acid moiety.
Uniqueness: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications where other similar compounds may not perform as effectively.
属性
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
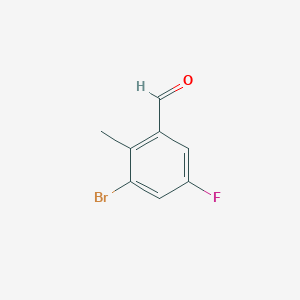
![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)
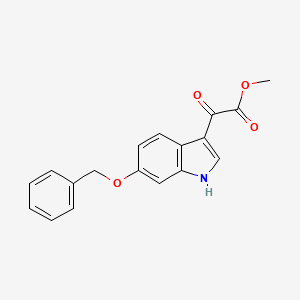
![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)
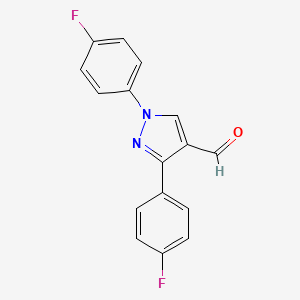
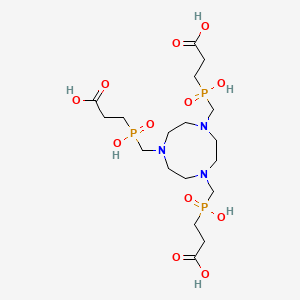
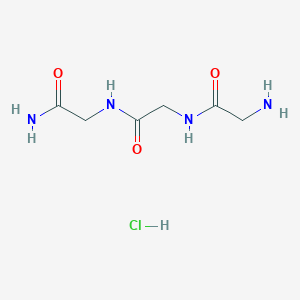
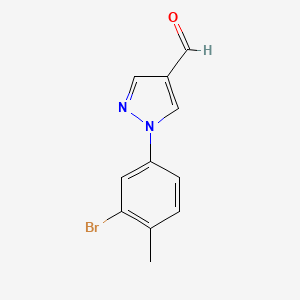
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)
